1-Methyl-3-indoleacetic acid 1-Methyl-3-indoleacetic acid 1-Methyl-3-indoleacetic acid is an indole derivative. Direct and riboflavin- or Rose-Bengal-sensitized photo-oxidation of 1-methyl-3-indoleacetic acid in aqueous buffer (pH 5 or pH 8) containing 10% methanol has been studied.

Brand Name: Vulcanchem
CAS No.: 1912-48-7
VCID: VC21110639
InChI: InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14)
SMILES: CN1C=C(C2=CC=CC=C21)CC(=O)O
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

1-Methyl-3-indoleacetic acid

CAS No.: 1912-48-7

Cat. No.: VC21110639

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-indoleacetic acid - 1912-48-7

Specification

CAS No. 1912-48-7
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 2-(1-methylindol-3-yl)acetic acid
Standard InChI InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14)
Standard InChI Key NAIPEFIYIQFVFC-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)CC(=O)O
Canonical SMILES CN1C=C(C2=CC=CC=C21)CC(=O)O

Introduction

Chemical Identity and Structure

1-Methyl-3-indoleacetic acid (CAS No. 1912-48-7) is an indole derivative with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . It belongs to the family of indole compounds, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The distinguishing feature of this compound is the methyl group attached to the nitrogen atom (position 1) of the indole ring, along with an acetic acid moiety at position 3.

Nomenclature and Synonyms

This compound is known by several names in the scientific literature:

  • 1-Methyl-3-indoleacetic acid

  • 2-(1-methylindol-3-yl)acetic acid

  • 2-(N-Methylindole-3-yl)acetic acid

  • 1-Methylindole-3-acetic acid

Physical and Chemical Properties

1-Methyl-3-indoleacetic acid appears as a light brown solid . While the search results don't provide complete physical data, we can infer certain properties based on its structure and related compounds:

Table 1: Physical and Chemical Properties of 1-Methyl-3-indoleacetic Acid

PropertyValue
Physical stateLight brown solid
Molecular formulaC₁₁H₁₁NO₂
Molecular weight189.21 g/mol
CAS Number1912-48-7
Functional groupsIndole ring, carboxylic acid
SolubilityLikely soluble in organic solvents and partially soluble in aqueous solutions with methanol (based on related studies)

Structural Relationship to Related Compounds

1-Methyl-3-indoleacetic acid differs from indole-3-acetic acid (IAA) by the methylation at the nitrogen position. This N-methylation is distinct from the methylation process observed in some biological systems where IAA is converted to methyl-IAA ester (MeIAA) through the action of indole-3-acetic acid carboxyl methyltransferase (IAMT1) .

Comparison with IAA and Other Derivatives

The structural modification in 1-methyl-3-indoleacetic acid significantly affects its properties and biological activity compared to IAA:

Table 2: Comparison of 1-Methyl-3-indoleacetic Acid with Related Compounds

CompoundStructural ModificationKey Differences
1-Methyl-3-indoleacetic acidMethyl group at N-1 positionModified reactivity at nitrogen position, potentially altered biological activity
Indole-3-acetic acid (IAA)No methylationNatural auxin, more reactive nitrogen position, associated with diverse plant developmental processes
Methyl-IAA ester (MeIAA)Methylation at carboxyl groupEster form of IAA, more potent in hypocotyl elongation assays than IAA
1-Methylindole-3-acetaldehydeAldehyde instead of carboxylic acidIntermediate in oxidation reactions, different reactivity profile

Synthesis and Preparation

The synthesis of 1-methyl-3-indoleacetic acid can be approached through several routes, though the search results don't provide a direct synthetic pathway for this specific compound.

Related Synthetic Approaches

Research on related compounds suggests possible synthetic routes:

  • Starting from 1-methyltryptophan, which can be prepared by interaction of tryptophan with methiodide in liquid ammonia in the presence of metallic sodium .

  • Potential oxidation of 1-methylindole-3-acetaldehyde, which can be synthesized from 1-methyltryptophan according to procedures described by Gray .

  • Another approach might involve direct methylation of indole-3-acetic acid under appropriate conditions.

Biological Activity and Function

While the search results don't provide direct studies on the biological activity of 1-methyl-3-indoleacetic acid, we can infer potential activities based on structural similarities with IAA and information about related compounds.

Plant Growth Regulation

As a N-methylated derivative of indole-3-acetic acid (a natural auxin), 1-methyl-3-indoleacetic acid likely exhibits plant growth regulating activity . The methylation at the nitrogen position could affect its:

Comparative Effects with IAA

Studies on IAA have shown that it plays crucial roles in various plant developmental processes. For comparison, IAA has been shown to affect:

  • Gravitropic responses in plants

  • Primary root and hypocotyl elongation

  • Leaf development and curvature

The structural modification in 1-methyl-3-indoleacetic acid might alter these activities, potentially enhancing certain functions while diminishing others.

Applications and Uses

1-Methyl-3-indoleacetic acid has several documented applications in research and chemical synthesis.

Research Applications

The compound serves as:

  • A reactant for enantioselective preparation of α-aryl alkylcarboxylic acids

  • A reactant for preparation of PKC inhibitor methylindolylpyridinylmethylpiperidinylindolylpyrroledione for protein kinase C imaging

  • A starting material for stereoselective preparation of δ-lactones via Michael addition/lactonization with unsaturated carboxylates

Pharmaceutical and Agricultural Applications

The compound is used in:

  • The preparation of vindorosine, vindoline, and analogs

  • The synthesis of (indolyl)pyrrol-2-ones as VEGF-R inhibitors, antiangiogenic agents, and protein kinase inhibitors

  • The development of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues as antifungal agents

Table 3: Applications of 1-Methyl-3-indoleacetic Acid

Application AreaSpecific UsePotential Benefit
Pharmaceutical researchSynthesis of protein kinase inhibitorsDevelopment of therapeutic agents
Pharmaceutical researchSynthesis of VEGF-R inhibitorsPotential antiangiogenic treatments
Agricultural chemistryPlant growth regulationControl of plant development processes
Synthetic chemistryStereoselective preparation of complex moleculesEfficient access to bioactive compounds
Agricultural chemistryDevelopment of antifungal agentsCrop protection applications

Photochemical Properties

"Direct and riboflavin- or Rose-Bengal-sensitized photo-oxidation of 1-methyl-3-indoleacetic acid in aqueous buffer (pH 5 or pH 8) containing 10% methanol has been studied."

This suggests that the compound undergoes photochemical reactions under specific conditions, which may be relevant for its stability, storage, and potential applications in photochemical processes.

Research Methodologies for Studying 1-Methyl-3-indoleacetic Acid

Several analytical approaches are applicable to the study of 1-methyl-3-indoleacetic acid:

  • Spectroscopic analysis: Infrared spectroscopy, UV-visible spectroscopy (with characteristic absorbance at around 248 nm based on related compounds)

  • Chromatographic methods: Thin-layer chromatography using silica gel plates with or without fluorescent indicators

  • Enzymatic studies: Potential interactions with enzymes like horseradish peroxidase, which has been studied with related compounds

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